molecular formula C13H14N2O3 B1284418 Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate CAS No. 908350-29-8

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate

Cat. No. B1284418
CAS RN: 908350-29-8
M. Wt: 246.26 g/mol
InChI Key: KWSSHDCTTIZJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate, also known as EAMQC, is an organic compound with a wide range of applications in the field of scientific research. It is used in various biochemical and physiological experiments, as well as in lab experiments. This compound has been used for decades and is known for its stability and efficacy in a variety of experiments.

Scientific Research Applications

  • Antimalarial Applications : A derivative of 8-aminoquinoline antimalarial agents, including 4-ethylprimaquine, was prepared and showed activity approximately equal to primaquine against Plasmodia cynomolgi in Rhesus monkeys. This compound was also found to be less toxic than primaquine (Carroll et al., 1979).

  • Synthesis of Pyranoquinolinones : The conversion of ethyl quinolin-4-one-3-carboxylate into pyranoquinolinones, such as 4 H-pyrano[3,4-c]quinolin-4-one, was demonstrated. This process is significant for the synthesis of tricyclic lactones (Ajana et al., 1998).

  • Preparation of Conformationally Defined Excitatory Amino Acid Antagonists : Ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, a derivative of ethyl 4-amino-6-methoxyquinoline-3-carboxylate, was synthesized as an intermediate for the preparation of N-methyl-D-aspartic acid (NMDA) receptor antagonists (Ornstein et al., 1991).

  • Neuroprotective Effects : The compound exhibited significant inhibition of NO production in LPS-activated microglia, suggesting potential neuroprotective effects (Lin et al., 2018).

  • Furoquinolines Synthesis : Research shows the synthesis of furoquinolines, such as kokusagine and maculine, using ethyl 2-anilino-4,5-dihydro-4-oxofuran-3-carboxylate derivatives (Yazima & Munakata, 1980).

  • Antibacterial Applications : Studies indicate the synthesis and evaluation of ethyl 4-hydroxyquinoline-3-carboxylic acids containing pyrrole groups, demonstrating significant antibacterial activities (Corelli et al., 1983).

Safety and Hazards

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is classified as an eye irritant (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of quinoline derivatives. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. The compound’s methoxy and amino groups are particularly important for these interactions, as they can form hydrogen bonds with the active sites of enzymes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit certain signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to changes in gene expression, resulting in altered cellular metabolism and reduced cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At very high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are responsible for the metabolism of quinoline derivatives. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism often involves its conversion to other quinoline derivatives, which can then participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its accumulation in the nucleus can enhance its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Its localization to the nucleus can also impact gene expression and cellular signaling pathways .

properties

IUPAC Name

ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSHDCTTIZJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586471
Record name Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908350-29-8
Record name Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 908350-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (Example 1b, 796 mg, 3.0 mmol) and ammonia (25% aqueous solution, 10 mL) in isopropanol (40 mL) was stirred at 110° C. in a pressure reactor overnight. Most of the solvent was then removed under reduced pressure, and the reaction mixture was diluted with water. The precipitate was collected by filtration, washed with cold water, and dried under vacuum to give the title compound as an off-white solid (680 mg, 92%). 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=7.0 Hz, 3H), 3.88 (s, 3H), 4.32 (q, J=7.0 Hz, 2H), 7.36 (dd, J=2.8, 8.8 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.74 (d, J=2.8 Hz, 1H), 8.23 (bs, 2H), 8.77 (s, 1H). MS 247 (MH+).
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (Example 1b, 796 mg, 3.0 mmol) and ammonia (25% aqueous solution, 10 mL) in isopropanol (40 mL) was stirred at 110° C. in a pressure reactor overnight. Most of the solvent was then removed under reduced pressure, and the reaction mixture was diluted with water. The precipitate was collected by filtration, washed with cold water, and dried under vacuum to give the title compound as an off-white solid (680 mg, 92%). 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=7.0 Hz, 3H), 3.88 (s, 3H), 4.32 (q, J=7.0 Hz, 2H), 7.36 (dd, J=2.8, 8.8 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.74 (d, J=2.8 Hz, 1H), 8.23 (bs, 2H), 8.77 (s, 1H). MS 247 (MH+).
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.